REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][C:6]([NH2:9])=[N:7][CH:8]=1.[I:12]I>CN(C)C=O.S([O-])([O-])(=O)=O.[Ag+2]>[F:11][C:2]([F:1])([F:10])[C:3]1[CH:4]=[C:5]([I:12])[C:6]([NH2:9])=[N:7][CH:8]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=CC(=NC1)N)(F)F
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ag+2]
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Type
|
CUSTOM
|
Details
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The reaction mixture was stirred for 14 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrated solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (SiO2, 25% ethyl acetate in hexanes)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C(=NC1)N)I)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |